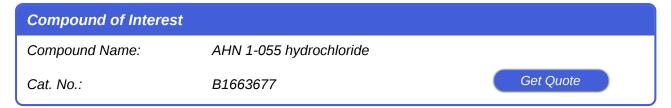


AHN 1-055 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AHN 1-055 hydrochloride**, a potent and selective dopamine transporter (DAT) inhibitor. This document summarizes its core chemical and pharmacological properties, details experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

Core Compound Information

Property	Value	Citation
CAS Number	202646-03-5	[1][2][3][4][5][6]
Molecular Weight	379.87 g/mol	[1][2][3][4]
Molecular Formula	C21H24CIF2NO	[1][2][3][5]
Synonyms	3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride	[1]
Mechanism of Action	Dopamine Transporter (DAT) Inhibitor	[1][7]
IC₅₀ (Dopamine Uptake)	71 nM	[1][2][4][7][8]

Pharmacological Data



AHN 1-055 is a benztropine analog that exhibits high affinity for the dopamine transporter.[9] [10] Its distinct pharmacokinetic and pharmacodynamic profile compared to cocaine has led to its investigation as a potential therapeutic agent for cocaine abuse.[1][9]

In Vitro Binding and Uptake Inhibition

Parameter	Value	Cell Line/Assay Condition	Citation
K _i ([³H]dopamine uptake inhibition)	26 [18–37] nM	COS7 cells transiently expressing human DAT (hDAT)	[11]
K _i ([³ H]CFT binding inhibition)	9 [8–10] nM	COS7 cells transiently expressing human DAT (hDAT)	[11]

In Vivo Pharmacokinetics in Rats

The following pharmacokinetic parameters were determined in male Sprague Dawley rats following intravenous administration.



Parameter	Value (AHN 1-055 alone)	Value (AHN 1-055 with cocaine)	Citation
Dose	5 mg/kg i.v.	5 mg/kg i.v.	[9]
Volume of Distribution (Vdss)	18.7 L/kg	17.4 L/kg	[9]
Clearance (CI)	1.8 L/h/kg	1.9 L/h/kg	[9]
Half-life (t1/2)	7.69 h	6.82 h	[4][9]
Brain-to-Plasma Ratio (B/P)	4.8	4.4	[9]
IC ₅₀ (inhibition of DA loss)	321 ± 19.7 ng/ml	Not Reported	[6]
T _{max} (brain microdialysate DA)	2 h	Not Reported	[6]

Experimental ProtocolsIn Vivo Microdialysis for Dopamine Measurement in Rats

This protocol is based on methodologies described for assessing the pharmacodynamic effects of AHN 1-055 on extracellular dopamine levels in the nucleus accumbens.[6][9]

Objective: To measure the effect of AHN 1-055 administration on extracellular dopamine concentrations in the rat brain.

Materials:

- Male Sprague-Dawley rats (275-300 g)
- AHN 1-055 hydrochloride
- Stereotaxic apparatus
- Microdialysis probes



- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
- Anesthesia (e.g., isoflurane)
- Artificial cerebrospinal fluid (aCSF)

Procedure:

- Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
- Probe Implantation: Stereotaxically implant microdialysis probes into the nucleus accumbens.
- Recovery: Allow the animals to recover from surgery.
- Probe Perfusion: On the day of the experiment, perfuse the microdialysis probes with aCSF at a constant flow rate.
- Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.
- Drug Administration: Administer **AHN 1-055 hydrochloride** intravenously (e.g., 5 mg/kg).
- Sample Collection: Collect dialysate samples at regular intervals for several hours postadministration.
- Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and plot against time.

[3H]Dopamine Uptake Inhibition Assay

This protocol is a generalized procedure based on the description of uptake inhibition assays performed with AHN 1-055.[11]



Objective: To determine the in vitro potency of AHN 1-055 in inhibiting dopamine uptake by the dopamine transporter.

Materials:

- COS7 cells transiently transfected with the human dopamine transporter (hDAT)
- [3H]Dopamine
- AHN 1-055 hydrochloride
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Scintillation counter and fluid

Procedure:

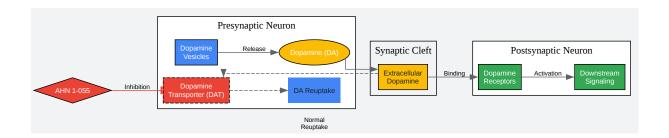
- Cell Culture: Culture COS7 cells and transiently transfect them with a plasmid encoding hDAT.
- Cell Plating: Plate the transfected cells in multi-well plates.
- Assay Initiation: Wash the cells with binding buffer.
- Inhibitor Addition: Add varying concentrations of **AHN 1-055 hydrochloride** to the wells.
- Radioligand Addition: Add a fixed concentration of [3H]Dopamine to initiate the uptake reaction.
- Incubation: Incubate the plates for a short period at a controlled temperature (e.g., room temperature).
- Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
- Cell Lysis: Lyse the cells to release the internalized [3H]Dopamine.



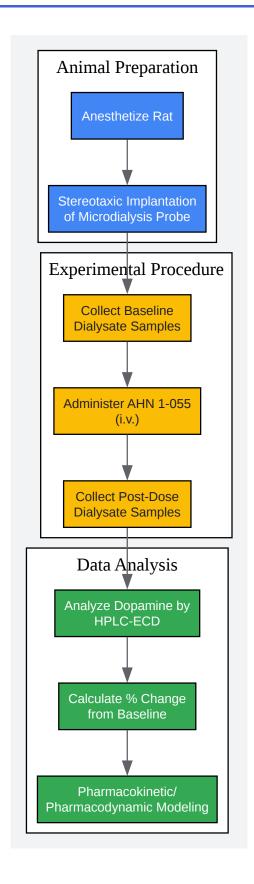
- Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
- Data Analysis: Plot the percentage of [3H]Dopamine uptake inhibition against the concentration of AHN 1-055 to determine the IC₅₀ value.

Visualizations Signaling Pathway of Dopamine Transporter (DAT) Inhibition









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